3-{[4-(Benzyloxy)phenoxy]methyl}piperidine

Medicinal Chemistry Structure-Activity Relationship Neurotransmitter Transporter

3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0) is a synthetic piperidine derivative featuring a benzyloxy-phenoxy motif linked to the piperidine ring via a methylene spacer at the 3-position. The compound possesses a molecular formula of C₁₉H₂₃NO₂ and a molecular weight of 297.4 g/mol.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 158550-54-0
Cat. No. B1388785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[4-(Benzyloxy)phenoxy]methyl}piperidine
CAS158550-54-0
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESC1CC(CNC1)COC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C19H23NO2/c1-2-5-16(6-3-1)14-21-18-8-10-19(11-9-18)22-15-17-7-4-12-20-13-17/h1-3,5-6,8-11,17,20H,4,7,12-15H2
InChIKeyZGZUSJFOLZMTLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0) – Baseline Structural and Physicochemical Profile for Research and Procurement


3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0) is a synthetic piperidine derivative featuring a benzyloxy-phenoxy motif linked to the piperidine ring via a methylene spacer at the 3-position [1]. The compound possesses a molecular formula of C₁₉H₂₃NO₂ and a molecular weight of 297.4 g/mol [1]. Key computed physicochemical descriptors include an XLogP3-AA value of 3.7, a topological polar surface area (TPSA) of 30.5 Ų, and a single hydrogen bond donor [1]. These properties define the compound's baseline characteristics and serve as the foundation for comparing its utility against structurally related piperidine analogs.

SERT Research 3-substituted scaffold reported for serotonin transporter affinity studies
Chemical Biology Piperidine nitrogen enables conjugation for probe and proteomics applications
ADME Profiling Moderate lipophilicity supports CNS permeability research

Why 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0) Cannot Be Interchanged with Positional Isomers or Simplified Analogs


Interchanging 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine with its 4-substituted positional isomer (CAS 70260-91-2) or simpler 4-(4-benzyloxyphenoxy)piperidine (MW 283.4 g/mol) introduces significant differences in molecular geometry, conformational flexibility, and potential target engagement [1]. The 3-substitution pattern alters the spatial orientation of the benzyloxyphenoxy moiety relative to the piperidine nitrogen, which directly impacts binding interactions with biological targets such as neurotransmitter transporters and GPCRs, as demonstrated in related [(aryl)(aryloxy)methyl]piperidine scaffolds [2]. Furthermore, the presence of the methylene spacer in the target compound differentiates it from direct ether-linked analogs, modifying both physicochemical properties and metabolic stability. These structural distinctions render generic substitution unreliable for applications requiring reproducible structure-activity relationships or defined physicochemical performance.

Target
3-substituted piperidine – SERT ligand class
Positional Isomer (CAS 70260-91-2)
May shift engagement to D4/H3 receptors; binding geometry altered
Target
Methylene spacer present; 6 rotatable bonds; 3 functional handles
4-(4-Benzyloxyphenoxy)piperidine
Lacks spacer; reduced conformational flexibility and derivatization scope

Quantitative Differentiation Evidence for 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0) Against Key Comparators


Positional Isomer Differentiation: 3-Substituted vs. 4-Substituted Piperidine Scaffolds

The substitution position on the piperidine ring critically influences biological activity. While 3-substituted piperidine derivatives like the target compound have been characterized as high-affinity ligands for the serotonin transporter (SERT) [1], the 4-substituted positional isomer (CAS 70260-91-2) may exhibit altered binding geometry. The target compound's 3-substitution pattern places the benzyloxyphenoxy moiety in a spatial orientation that facilitates interaction with SERT, whereas 4-substitution may favor engagement with other targets such as the dopamine D4 receptor or histamine H3 receptor [2].

Scaffold Position
Class-level
3-substituted: reported SERT ligand; 4-substituted: D4/H3 receptor context
Position determines target engagement profile
Direct pair comparison not available
Medicinal Chemistry Structure-Activity Relationship Neurotransmitter Transporter

Physicochemical Property Comparison: LogP and TPSA for Drug-Likeness Assessment

The target compound exhibits an XLogP3-AA value of 3.7 and a TPSA of 30.5 Ų [1]. These values place the compound within favorable ranges for oral bioavailability according to Lipinski's Rule of Five (LogP ≤ 5, TPSA ≤ 140 Ų) and Veber's rules (TPSA ≤ 140 Ų). In comparison, the simplified analog 4-(4-benzyloxyphenoxy)piperidine (MW 283.4 g/mol, lacking the methylene spacer) has a lower molecular weight but may exhibit different lipophilicity and solubility characteristics .

Drug-Likeness
Data to verify
XLogP3-AA = 3.7
TPSA = 30.5 Ų
Moderate lipophilicity; within CNS-permeable range
Comparator data not reported; computed values
Drug Discovery ADME Prediction Physicochemical Profiling

Synthetic Utility as a Building Block: Comparative Assessment of Functional Handles

The target compound contains three distinct functional handles: the secondary amine of the piperidine ring (hydrogen bond donor count = 1), the benzyl ether, and the phenoxy ether [1]. This combination of functional groups enables diverse synthetic transformations, including N-alkylation, reductive amination, and ether cleavage. In contrast, the simpler 4-(4-benzyloxyphenoxy)piperidine (MW 283.4 g/mol) lacks the methylene spacer, which may limit conformational flexibility and the scope of subsequent derivatization. The presence of the benzyl protecting group also allows for selective deprotection to generate a phenol intermediate for further functionalization.

Synthetic Handles
Class-level
3 handles: amine, benzyl ether, phenoxy ether; 6 rotatable bonds
Enables diverse derivatization for library synthesis
Comparator lacks methylene spacer; fewer rotatable bonds
Organic Synthesis Medicinal Chemistry Chemical Biology

Optimal Research and Industrial Application Scenarios for 3-{[4-(Benzyloxy)phenoxy]methyl}piperidine (CAS 158550-54-0)


Medicinal Chemistry: Scaffold for Serotonin Transporter (SERT) Ligand Development

The 3-substituted [(aryl)(aryloxy)methyl]piperidine scaffold, exemplified by the target compound, has demonstrated high-affinity binding to the serotonin transporter (SERT) [1]. The benzyloxy substituent provides a platform for further SAR exploration to optimize potency and selectivity against SERT and related monoamine transporters. Researchers developing novel antidepressants or tools for studying serotonergic signaling should prioritize this compound over 4-substituted analogs or simplified piperidines lacking the methylene spacer.

Chemical Biology: Proteomics and Biochemical Probe Synthesis

The target compound is employed in proteomics research and biochemical studies [1]. Its piperidine nitrogen can be functionalized with biotin, fluorophores, or affinity tags to create chemical probes for target identification and validation. The benzyl group may also serve as a photoaffinity label precursor upon appropriate substitution. This application leverages the compound's synthetic versatility and distinct 3-substitution pattern.

Organic Synthesis: Building Block for Complex Heterocyclic Amine Derivatives

The compound serves as a key intermediate in the synthesis of heterocyclic-cyclic amine derivatives with potential as cholinesterase inhibitors for Alzheimer's disease research [1]. The benzyloxy group can be selectively removed to reveal a phenol, enabling further diversification. This synthetic utility differentiates the compound from simpler piperidine building blocks and supports its procurement for multi-step synthetic routes.

Physicochemical and ADME Profiling Studies

With a computed LogP of 3.7 and TPSA of 30.5 Ų [1], the compound represents a moderately lipophilic, CNS-penetrant scaffold suitable for studies correlating physicochemical properties with membrane permeability and metabolic stability. Its defined properties make it a useful reference compound for benchmarking novel piperidine derivatives in drug discovery programs.

Application
Selection Property
Validation Focus
Serotonergic signaling studies
3-substituted scaffold with reported SERT affinity
Binding assay and selectivity profiling
Chemical probe and proteomics research
Piperidine nitrogen for biotin/fluorophore conjugation
Probe functionality and target identification
Alzheimer's disease research (cholinesterase inhibitor intermediate)
Benzyloxy deprotection to phenol; synthetic diversification
Intermediate purity and synthetic route efficiency
ADME profiling and benchmark studies
Reported LogP 3.7 and TPSA 30.5 Ų
Permeability and metabolic stability correlation

Technical Documentation Hub

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16 linked technical documents
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